molecular formula C8H5ClFN3S B13690524 5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13690524
M. Wt: 229.66 g/mol
InChI Key: HBZSDDROKCBOJQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This specific compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-5-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butoxy derivatives, while oxidation can yield sulfoxides or sulfones.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorophenylboronic Acid: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in its functional groups and overall structure.

    3-Chloro-4-fluorophenylboronic Acid: Similar in structure but with a different position of the fluoro substituent.

    5-(3-Chloro-5-fluorophenyl)-1-pentene: Shares the same phenyl ring substituents but has a different overall structure.

Uniqueness

5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H5ClFN3S

Molecular Weight

229.66 g/mol

IUPAC Name

5-(3-chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

HBZSDDROKCBOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=NN=C(S2)N

Origin of Product

United States

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